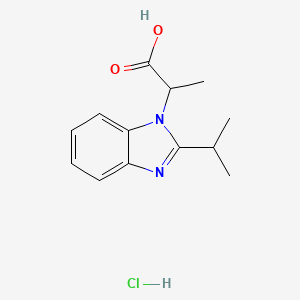
2-(2-Isopropyl-benzoimidazol-1-YL)-propionic acid hydrochloride
概要
説明
2-(2-Isopropyl-benzoimidazol-1-YL)-propionic acid hydrochloride is a chemical compound with the molecular formula C12H15ClN2O2. It is primarily used in research and development, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes an isopropyl group attached to a benzoimidazole ring, making it a valuable subject for various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Isopropyl-benzoimidazol-1-YL)-propionic acid hydrochloride typically involves the following steps:
Formation of the benzoimidazole ring: This is achieved by reacting o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the isopropyl group: The isopropyl group is introduced via alkylation, using isopropyl halides in the presence of a base such as potassium carbonate.
Formation of the propionic acid moiety: This involves the reaction of the benzoimidazole intermediate with a suitable propionic acid derivative.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
2-(2-Isopropyl-benzoimidazol-1-YL)-propionic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The benzoimidazole ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the benzoimidazole ring.
Reduction: Reduced forms of the benzoimidazole ring.
Substitution: Various substituted benzoimidazole derivatives.
科学的研究の応用
2-(2-Isopropyl-benzoimidazol-1-YL)-propionic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(2-Isopropyl-benzoimidazol-1-YL)-propionic acid hydrochloride involves its interaction with specific molecular targets. The benzoimidazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The isopropyl group and propionic acid moiety may enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-(2-Isopropyl-benzoimidazol-1-YL)-acetic acid hydrochloride
- 2-(2-Methyl-benzoimidazol-1-YL)-propionic acid hydrochloride
- 2-(2-Ethyl-benzoimidazol-1-YL)-propionic acid hydrochloride
Uniqueness
2-(2-Isopropyl-benzoimidazol-1-YL)-propionic acid hydrochloride is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.
特性
IUPAC Name |
2-(2-propan-2-ylbenzimidazol-1-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-8(2)12-14-10-6-4-5-7-11(10)15(12)9(3)13(16)17;/h4-9H,1-3H3,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZAQLYJCKPVSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1C(C)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















